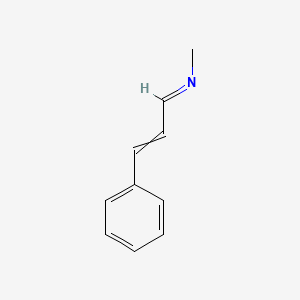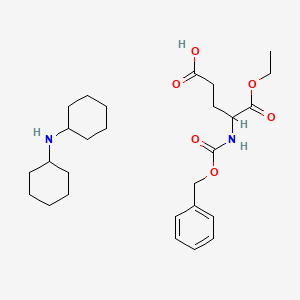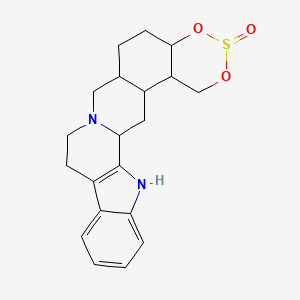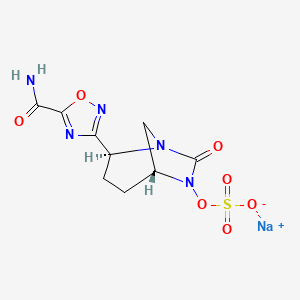
Antibacterial agent 61
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 61 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, thereby reducing the risk of infection and disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 61 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and various chemical intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure the consistent quality and yield of the compound. The reaction conditions are carefully controlled to optimize the efficiency of the synthesis, including temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Antibacterial agent 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can alter the compound’s antibacterial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antibacterial activity, while reduction can produce more stable compounds with different pharmacological properties.
科学的研究の応用
Antibacterial agent 61 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate the effects of antibacterial agents on bacterial cell growth and metabolism.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of antibacterial agent 61 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth. The compound’s molecular targets include enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial survival.
類似化合物との比較
Antibacterial agent 61 is unique in its broad-spectrum activity and its ability to overcome bacterial resistance mechanisms. Similar compounds include:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis but is susceptible to resistance.
Ciprofloxacin: An antibiotic that inhibits DNA gyrase but has a narrower spectrum of activity compared to this compound.
Tetracycline: Inhibits protein synthesis but is less effective against certain resistant strains.
特性
分子式 |
C9H10N5NaO7S |
|---|---|
分子量 |
355.26 g/mol |
IUPAC名 |
sodium;[(2S,5R)-2-(5-carbamoyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H11N5O7S.Na/c10-6(15)8-11-7(12-20-8)5-2-1-4-3-13(5)9(16)14(4)21-22(17,18)19;/h4-5H,1-3H2,(H2,10,15)(H,17,18,19);/q;+1/p-1/t4-,5+;/m1./s1 |
InChIキー |
IDYJRDXGBHMNRU-JBUOLDKXSA-M |
異性体SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+] |
正規SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


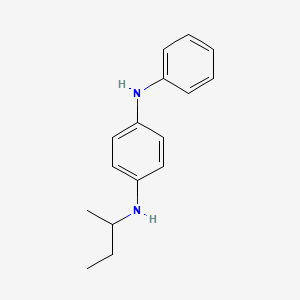
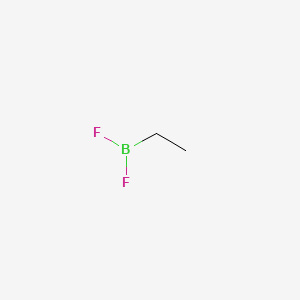
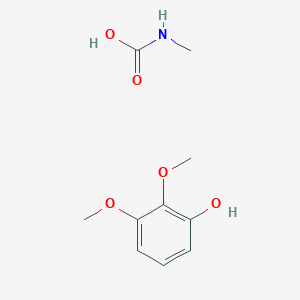
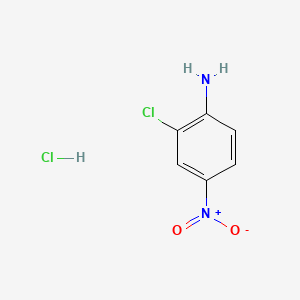
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)
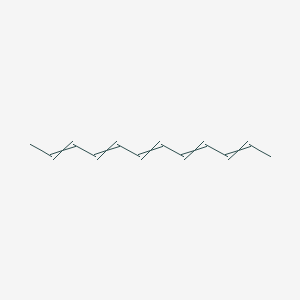

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)

